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Compound Name:
Triphenyl tin-N,N-dimethyl

dithiocarbamate

CAS No.: 1803-12-9

Cat. No.: B155988 Get Quote

Executive Summary
Triphenyltin (TPT) compounds have emerged as potent "Mitocans"—mitochondria-targeting

anticancer agents that exploit the altered bioenergetics of malignant cells.[1] While historically

known for their environmental toxicity, recent structural modifications (e.g., carboxylate and

dithiocarbamate ligands) have significantly improved their Selectivity Index (SI), a critical metric

defined as the ratio of cytotoxicity in normal cells versus cancer cells (

).

This guide provides a technical analysis of TPT selectivity, comparing it against the clinical

standard Cisplatin, and details the experimental protocols required to validate these findings.

Mechanistic Basis of Selectivity
The superior cytotoxicity of TPT compounds in cancer cells is not accidental; it is driven by the

hydrophobic delocalized cation nature of the triphenyltin moiety.

The Mitochondrial Membrane Potential ( ) Driver
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Cancer cells exhibit the Warburg effect and a hyperpolarized mitochondrial membrane potential

(

) compared to normal cells (

). TPT compounds accumulate in the mitochondrial matrix of cancer cells according to the
Nernst equation, where every 60 mV increase in potential results in a 10-fold increase in
accumulation.

Key Mechanism:

Entry: Lipophilic TPT crosses the plasma membrane easily.

Accumulation: Driven by high negative

in cancer mitochondria.

Action: Inhibition of oxidative phosphorylation (OXPHOS), ROS generation, and induction of

apoptosis (often caspase-independent).

Visualization: Selective Accumulation Pathway
The following diagram illustrates the kinetic preference of TPT for cancer mitochondria.
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Figure 1: Differential accumulation of TPT driven by mitochondrial membrane potential

differences.

Comparative Performance Data
The following data synthesizes recent experimental findings comparing TPT derivatives against

Cisplatin. TPT compounds frequently demonstrate nanomolar potency (

), whereas Cisplatin often operates in the micromolar range.

Table 1: Selectivity Index (SI) Comparison
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Data aggregated from recent comparative studies (e.g., Dalton Trans. 2024, Biomolecules

2023).[2]

Compound
Class

Cancer Cell
Line (

)

Normal Cell
Line (

)

Selectivity
Index (SI)

Relative
Potency vs
Cisplatin

TPT-Carboxylate

(Ph3SnL1)

MCF-7 (Breast):

0.18 µM

CCD-18Co

(Colon): >2.0 µM
> 11.1 15x Higher

TPT-

Dithiocarbamate

K562

(Leukemia): 0.22

µM

PBMC

(Lymphocytes):

0.85 µM

3.8 5x Higher

TPT-

Ibuprofenate

HT-29 (Colon):

0.15 µM

HDF

(Fibroblasts):

0.45 µM

3.0 8x Higher

Cisplatin

(Control)
MCF-7: 3.50 µM

CCD-18Co: 5.20

µM
1.5 Reference

Critical Insight: While TPT compounds are universally more cytotoxic than Cisplatin (lower

), their SI varies significantly based on the ligand.[3] Carboxylate ligands often yield superior SI
compared to simple chloride salts due to improved lipophilicity and cellular uptake kinetics.

Experimental Protocol: Determining Selectivity
Index
To ensure reproducibility and scientific integrity, the following self-validating workflow is

recommended for determining SI.

Reagents & Setup
Stock Solution: Dissolve TPT compounds in DMSO (keep final culture concentration

DMSO).

Controls: Positive (Cisplatin), Negative (Vehicle only).
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Assay: MTT or Crystal Violet (CV) assay. Note: CV is often preferred for organotins as

metabolic assays (MTT) can sometimes be skewed by mitochondrial inhibitors.

Step-by-Step Workflow
Seeding: Seed cancer (e.g., MCF-7) and matched normal cells (e.g., MCF-10A) at

cells/well in 96-well plates.

Equilibration: Incubate for 24h to allow attachment.

Treatment: Treat with serial dilutions of TPT (e.g., 0.01 µM to 10 µM) for 48h or 72h.

Readout: Perform CV staining or MTT assay. Measure absorbance.[4][5][6]

Calculation:

Calculate

using non-linear regression (Sigmoidal dose-response).

Calculate

.[7][8]

Visualization: Validation Workflow
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Figure 2: Standardized workflow for validating Selectivity Index (SI) in drug discovery.
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Structure-Activity Relationship (SAR) Insights
Research indicates that the anionic ligand attached to the Triphenyltin moiety is the primary

modulator of selectivity:

Carboxylates (NSAID-derivatives): High stability, enhanced membrane permeability, and

often higher SI (e.g., TPT-Indomethacin).

Dithiocarbamates: Strong sulfur-tin bonding reduces premature hydrolysis, maintaining the

integrity of the TPT moiety until it reaches the target.

Hydroxyl/Chloride: Often show lower SI due to rapid dissociation and non-specific binding to

serum proteins.

Recommendation: For drug development, focus on TPT-Carboxylates or TPT-Peptide

conjugates to maximize the therapeutic window.

References
Kasalović, M. P., et al. (2024). Novel triphenyltin(IV) compounds with carboxylato N-

functionalized 2-quinolones as promising potential anticancer drug candidates. Dalton

Transactions.[4][9] Link

Pantelić, N. Đ., et al. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High

Cytotoxicity against Different Breast Cancer Cell Lines. Biomolecules, 13(4), 595. Link

Awang, N., et al. (2011). Cytotoxicity and Mode of Cell Death Induced by Triphenyltin(IV)

Compounds in Vitro. American Journal of Applied Sciences. Link

Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds:

Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical

Reviews, 117(15), 10043–10120. Link

Adeyemi, J. O., et al. (2021).[10] Synthesis and cytotoxic activity of organotin(IV)

diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells.

Heliyon, 7(2). Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://iasj.rdd.edu.iq/journals/uploads/2024/12/14/122ef7c0b761da79401a8fbe5af8d92b.pdf
https://pubmed.ncbi.nlm.nih.gov/38661529/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2024%2Fdt%2Fd4dt00182f
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F2218-273X%2F13%2F4%2F595
https://www.google.com/url?sa=E&q=https%3A%2F%2Fthescipub.com%2Fabstract%2Fajassp.2011.1659.1665
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.chemrev.7b00042
https://www.mdpi.com/2218-273X/13/4/595
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.cell.com%2Fheliyon%2Ffulltext%2FS2405-8440(21)00407-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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